molecular formula C5H4BrF7 B3041754 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane CAS No. 355-94-2

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane

Cat. No.: B3041754
CAS No.: 355-94-2
M. Wt: 276.98 g/mol
InChI Key: GFUYTQGIFLALGN-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane is an organofluorine compound with the molecular formula C5H4BrF7. It is characterized by the presence of a bromine atom and seven fluorine atoms attached to a pentane backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane typically involves the bromination of 1,1,1,2,2,3,3-heptafluoropentane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity .

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of advanced equipment and techniques ensures consistent quality and scalability of production .

Chemical Reactions Analysis

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1,1,1,2,2,3,3-heptafluoropentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The pathways involved depend on the specific reactions and applications being studied .

Properties

IUPAC Name

5-bromo-1,1,1,2,2,3,3-heptafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF7/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUYTQGIFLALGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895156
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-94-2
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,1,1,2,2,3,3-heptafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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